molecular formula C17H13Cl2NO3 B11435778 9-(2,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(2,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11435778
M. Wt: 350.2 g/mol
InChI Key: KANISRLZZKFCNP-UHFFFAOYSA-N
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Description

9-(2,4-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core fused with a dioxin ring and substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring and the 2,4-dichlorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The 2,4-dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

9-(2,4-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biology: It is used in biological research to study its effects on cellular processes and its potential as a tool for probing biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or photonic applications.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 9-(2,4-dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to effects such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7-one
  • 9-(4-chlorophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

Uniqueness

Compared to similar compounds, 9-(2,4-dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one is unique due to the presence of the 2,4-dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may enhance its binding affinity to specific molecular targets or alter its physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

9-(2,4-dichlorophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C17H13Cl2NO3/c18-9-1-2-10(13(19)5-9)11-7-17(21)20-14-8-16-15(6-12(11)14)22-3-4-23-16/h1-2,5-6,8,11H,3-4,7H2,(H,20,21)

InChI Key

KANISRLZZKFCNP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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